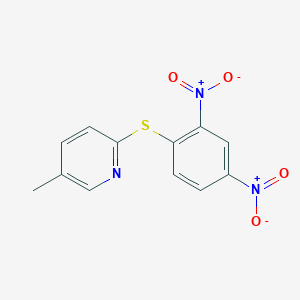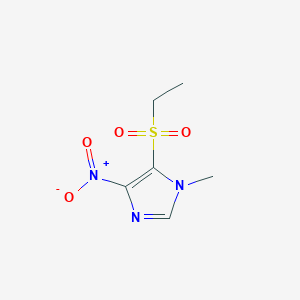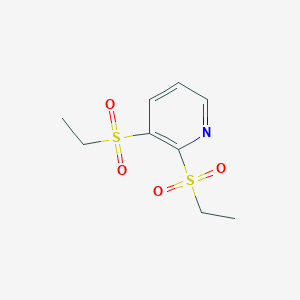![molecular formula C19H24N2O5S2 B215447 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215447.png)
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide, also known as BSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BSA is a sulfonamide-based compound that has been synthesized using various methods, and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX (CAIX) activity. CAIX is an enzyme that is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX activity by this compound can lead to a decrease in pH, which can inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which can lead to a decrease in pH in the tumor microenvironment. This can inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It has also been shown to have promising results in various biochemical and physiological studies. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects on normal cells and tissues are not well studied.
Direcciones Futuras
There are several future directions for the study of 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential as a cancer therapy and anti-inflammatory drug. This compound can also be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Furthermore, this compound can be used as a lead compound for the development of new drugs with similar properties.
Métodos De Síntesis
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide can be synthesized using various methods, including the reaction of benzylsulfonyl chloride with N-(4-aminophenyl)butanamide in the presence of triethylamine. The resulting product is then treated with sulfuric acid to obtain this compound. Another method involves the reaction of N-(4-aminophenyl)butanamide with benzylsulfonyl chloride in the presence of triethylamine and sodium bicarbonate. The resulting product is then treated with sulfuric acid to obtain this compound. Both methods have been shown to yield high purity this compound.
Aplicaciones Científicas De Investigación
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.
Propiedades
Fórmula molecular |
C19H24N2O5S2 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-benzylsulfonyl-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-15(2)21-28(25,26)18-11-9-17(10-12-18)20-19(22)14-27(23,24)13-16-7-5-4-6-8-16/h4-12,15,21H,3,13-14H2,1-2H3,(H,20,22) |
Clave InChI |
UHIGWJCDMCRJEH-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215364.png)
![2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine](/img/structure/B215365.png)
![6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215367.png)
![2-[(2,4,5-Trichlorophenyl)thio]-3-pyridinamine](/img/structure/B215368.png)

![2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215376.png)
![Pyrimidine, 4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-](/img/structure/B215379.png)
![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)
![5-nitro-4-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215382.png)


![3-Nitro-2-[(5-methyl-2-pyridinyl)sulfanyl]pyridine](/img/structure/B215387.png)
![2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole](/img/structure/B215388.png)
![1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B215389.png)